molecular formula C13H17FN2O2 B3145610 (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine CAS No. 577691-60-2

(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine

Cat. No.: B3145610
CAS No.: 577691-60-2
M. Wt: 252.28
InChI Key: DWPWWTIOOLQURY-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine is a fluorinated piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, particularly as building blocks for pharmaceuticals. The presence of a fluorine atom and a carbobenzyloxy (Cbz) protecting group adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cbz Protection: The amino group at the 4-position is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated piperidines on biological systems. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds.

Medicine

In medicinal chemistry, this compound can be a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system or possessing antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine would depend on its specific application. Generally, the fluorine atom can influence the compound’s interaction with biological targets, enhancing binding affinity and selectivity. The Cbz protecting group can be removed under specific conditions to reveal the free amine, which can then interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Amino-3-fluoropiperidine: Lacks the Cbz protecting group, making it more reactive.

    (3S,4R)-4-(Boc-amino)-3-fluoropiperidine: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

    (3S,4R)-4-(Cbz-amino)-3-chloropiperidine: Contains a chlorine atom instead of fluorine.

Uniqueness

(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine is unique due to the combination of the fluorine atom and the Cbz protecting group. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWWTIOOLQURY-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
Reactant of Route 2
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
Reactant of Route 3
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
Reactant of Route 4
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
Reactant of Route 5
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
Reactant of Route 6
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.